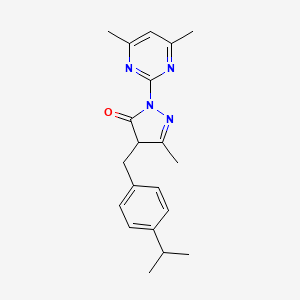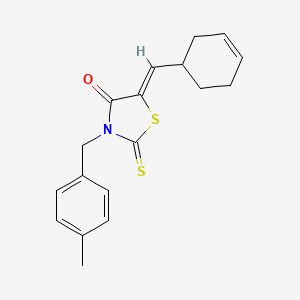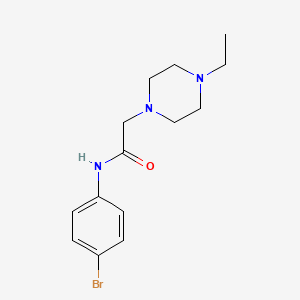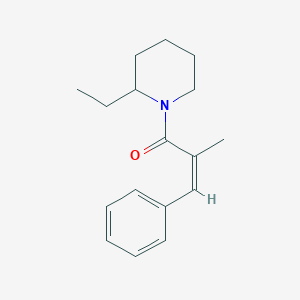![molecular formula C15H20N2O3S B5371843 N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC-163088 is a chemical compound that was first synthesized in 1996 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been of interest to researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of NSC-163088 is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphatidylinositol-3 kinase, which are involved in cell signaling pathways. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NSC-163088 has been shown to have both biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer. However, the effects of NSC-163088 on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
NSC-163088 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also limitations to its use. The mechanism of action is not fully understood, and the effects on normal cells and tissues are not well characterized. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on NSC-163088. One area of interest is in identifying the specific pathways and targets that are affected by the compound. This could lead to the development of more targeted therapies for cancer. Additionally, further studies are needed to determine the safety and efficacy of NSC-163088 in humans. Finally, the compound could be used as a tool in drug discovery to identify new targets and pathways for therapeutic intervention.
In conclusion, NSC-163088 is a chemical compound that has potential applications in scientific research, particularly in cancer research and drug discovery. While the mechanism of action and effects on normal cells and tissues are not well understood, the compound has shown anti-tumor activity in vitro and in vivo. Further research is needed to fully understand the potential of NSC-163088 as a therapeutic agent.
Méthodes De Synthèse
NSC-163088 can be synthesized using a multi-step reaction starting from 4-nitrobenzenesulfonyl chloride and cyclohexene. The reaction involves the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and diethyl ether. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
NSC-163088 has been used in various scientific research studies, including cancer research and drug discovery. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been used as a tool compound in drug discovery to identify new targets and pathways for therapeutic intervention.
Propriétés
IUPAC Name |
N-[4-(cyclohexen-1-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h5,7-10,16H,2-4,6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSLWAGEXLFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)

![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)